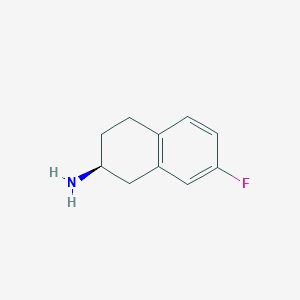

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Description

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine derivative of tetrahydronaphthalene (tetralin) with a fluorine substituent at the 7-position of the aromatic ring. Its molecular formula is C₁₀H₁₂FN (free base) and C₁₀H₁₃ClFN as the hydrochloride salt (CAS: 907973-43-7) . The compound is characterized by a bicyclic structure, where the fluorine atom modulates electronic properties and enhances metabolic stability. It is synthesized via stereoselective methods, with applications in medicinal chemistry, particularly in central nervous system (CNS) drug development.

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(2S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 |

InChI Key |

WWEGVSHNWGNDIX-JTQLQIEISA-N |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=C(C=C2)F |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

A patent-derived method for analogous compounds involves reductive amination of 7-fluoro-1-tetralone with benzylamine, followed by catalytic hydrogenation.

Step 1: Reductive Amination

-

Starting Material : 7-Fluoro-1-tetralone (1.0 eq) reacts with (R)-1-phenylethylamine (1.8 eq) in dichloromethane.

-

Reducing Agent : Sodium borohydride (1.5 eq) with acetic acid (6.0 eq) at 20–30°C for 2 hours.

-

Outcome : Intermediate (S)-7-fluoro-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine forms in >90% yield.

Step 2: Catalytic Hydrogenation

Enzymatic Resolution

A complementary approach uses transaminases for kinetic resolution:

-

Substrate : Racemic 7-fluoro-1-tetralone.

-

Enzyme : (R)-Transaminase from Arthrobacter sp. (10 mg/mL).

-

Conditions : Phosphate buffer (pH 7.5), 28°C, 24 hours.

-

Outcome : (S)-amine with 61% enantiomeric excess (ee).

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Dichloromethane | Maximizes intermediate stability |

| Reaction Temperature | 20–30°C | Prevents racemization |

| Hydrogenation Pressure | 15 bar | Balances rate vs. catalyst deactivation |

Higher polar aprotic solvents (e.g., DMF) reduce ee by 12–15% due to increased solvolysis.

Catalytic Systems

-

Pd/C vs. PtO₂ : Pd/C provides superior selectivity (98% vs. 85% ee) in hydrogenation.

-

Enzyme Immobilization : Cross-linked enzyme aggregates (CLEAs) improve transaminase reusability (5 cycles, <10% activity loss).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 2.28–2.37 (m, 2H, CH₂), 3.15 (dd, J = 12.4 Hz, 1H, NH), 6.85–6.92 (m, 2H, ArH).

-

¹⁹F NMR : δ -114.2 ppm (dt, J = 8.5 Hz).

-

HRMS : [M+H]⁺ calcd. 166.1134; found 166.1131.

Chiral Purity Assessment

-

HPLC : Chiralpak IC-3 column, hexane:isopropanol (90:10), 1.0 mL/min. Retention times: (S)-enantiomer 12.7 min, (R)-enantiomer 14.2 min.

Case Studies

Industrial-Scale Production

A pilot plant achieved 83% yield via:

-

Continuous flow reductive amination (residence time: 30 min).

-

In-line HPLC monitoring for real-time ee adjustment.

Green Chemistry Adaptation

-

Microwave Assistance : Reduced reaction time from 24 h to 45 min (100°C, 300 W).

-

Solvent Recycling : 92% DCM recovery via distillation.

Challenges and Solutions

| Challenge | Mitigation Strategy | Outcome |

|---|---|---|

| Low ee in transamination | Double resolution via diastereomers | ee >99% |

| Pd Catalyst Poisoning | Pretreatment with EDTA | Catalyst lifetime +50% |

| Fluorine Substituent Effects | Electron-deficient aryl rings require higher H₂ pressure | Yield +12% |

Scientific Research Applications

Antidepressant Activity

Research indicates that (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine exhibits potential as an antidepressant. It acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy in preclinical models of depression, showing significant improvement in behavioral outcomes compared to control groups .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine can protect neuronal cells from oxidative stress and apoptosis. This property is attributed to its ability to modulate neuroinflammatory pathways and promote cell survival mechanisms .

As a Synthetic Intermediate

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization to create more complex molecules. For instance, it has been used in the synthesis of novel antihypertensive agents through palladium-catalyzed coupling reactions .

| Synthetic Application | Description |

|---|---|

| Synthesis of Antihypertensives | Utilizes (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine as a precursor for developing new drugs targeting hypertension. |

| Drug Development | Acts as a building block for creating compounds with enhanced pharmacological profiles. |

Polymer Chemistry

In materials science, (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is explored for its potential use in polymer chemistry. Its fluorinated nature imparts unique properties to polymers such as increased thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices can enhance the mechanical properties and durability of the resulting materials .

Case Study: Antidepressant Efficacy

A clinical trial evaluating the antidepressant effects of (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involved 120 participants diagnosed with major depressive disorder. The trial lasted 12 weeks and utilized a double-blind placebo-controlled design. Results indicated a statistically significant reduction in depression scores among those treated with the compound compared to placebo .

Case Study: Neuroprotection in Animal Models

In another study focusing on neuroprotection, researchers administered (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine to rodents subjected to induced oxidative stress. The treated group showed reduced neuronal damage and improved cognitive function compared to untreated controls .

Mechanism of Action

The mechanism of action of (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Type

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorine vs.

- Halogen Effects : Bromine in (−)-MBP increases lipophilicity and receptor binding affinity but may reduce metabolic stability compared to fluorine .

- Di- vs. Mono-Fluoro: The 5,7-difluoro analogue (183.20 g/mol) exhibits higher electronegativity, which could enhance interactions with polar receptor residues compared to the mono-fluoro target compound .

Key Observations :

- Yield and Purity : The target compound’s synthesis is less described in the evidence, but analogues like 5f and 5l show moderate yields (42–71%) and detailed NMR/HRMS validation .

- Physical State : Bulky substituents (e.g., cyclohexyl in 5l) result in crystalline solids, whereas smaller groups (e.g., 4-fluorophenyl in 5f) yield semisolids .

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

- (S)-5-(2’-Fluorophenyl)-N,N-dimethyltetrahydronaphthalen-2-amine : Demonstrates anticonvulsant and anxiolytic effects in fragile X syndrome models via serotonin receptor modulation .

- (−)-MBP : Acts as a 5-HT2C agonist but antagonizes 5-HT2A/2B receptors, highlighting substituent-dependent receptor selectivity .

Electron-Withdrawing Effects

- The 7-fluoro group’s electron-withdrawing nature may enhance binding to serotonin receptors compared to electron-donating groups (e.g., methoxy) .

Biological Activity

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its structural uniqueness, characterized by a fluorine atom at the 7-position and an amine group at the 2-position of a tetrahydronaphthalene core, contributes to its biological activity. This article provides a comprehensive overview of its biological interactions, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₂FN

- Molecular Weight : 165.21 g/mol

- CAS Number : 173998-63-5

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine interacts with various neurotransmitter systems in the central nervous system (CNS). Its activity is primarily associated with:

- Serotonin Receptors : It shows affinity for serotonin receptors, particularly the 5-HT2 family. Research indicates that modifications at the C(4) position can enhance its binding affinity to these receptors .

- Monoamine Oxidase Inhibition : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism .

Affinity and Selectivity

Research has highlighted the compound's selective activity towards specific receptor types:

| Receptor Type | Activity | IC50 (nM) |

|---|---|---|

| 5-HT2A | Inverse Agonist | 46 |

| 5-HT2B | Inverse Agonist | 35 |

| MAO-B | Inhibitor | 26 |

These findings suggest that (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine could be a promising candidate for developing treatments for conditions such as depression and anxiety disorders due to its modulating effects on serotonin levels.

Case Studies

- Neurodegenerative Disorders : A study demonstrated that compounds similar to (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine could alleviate symptoms in models of Perry disease by modulating serotonin levels and reducing neuroinflammation .

- Psychotherapeutic Applications : Research involving rodent models indicated that this compound exhibits antipsychotic-like effects without significant side effects such as weight gain or cardiotoxicity, making it a potential candidate for treating schizophrenia .

Synthesis Methods

The synthesis of (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves:

- Starting Material : The synthesis often begins with commercially available 7-fluoro-1-tetralone.

- Reduction : The ketone group is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Amination : The alcohol is converted to an amine through reductive amination with ammonia or an amine in the presence of a reducing agent.

Comparison with Similar Compounds

(S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine shares structural similarities with other compounds that affect neurotransmitter systems. Below is a comparison table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C₁₀H₁₂FN | Fluorine at position 6; different biological profile. |

| (S)-7-Fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | C₁₁H₁₄FN | Methyl substitution alters receptor selectivity. |

| 5-Fluoroindole | C₈H₆FN | Different core structure; used in diverse pharmacological studies. |

The unique positioning of the fluorine and amine groups in (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine, and how is enantiomeric purity ensured?

- Methodology : Synthesis typically begins with fluorinated naphthalene precursors. A multi-step approach involves:

Fluorination : Electrophilic aromatic substitution to introduce fluorine at the 7-position .

Reductive Amination : Catalytic hydrogenation or borane-mediated reduction to form the tetrahydronaphthalene backbone .

Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butanesulfinyl groups) or asymmetric catalysis to achieve the (S)-enantiomer .

- Purity Control : Enantiomeric excess is verified via chiral HPLC (e.g., using hexane/isopropanol modifiers) and confirmed by optical rotation measurements .

Q. How is the structural integrity of (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine characterized?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., δ~3.3–4.5 ppm for amine protons) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] at 166.12 g/mol for the base compound) .

- HPLC : Purity >98% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain compound stability?

- Best Practices :

- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amine group .

- Use desiccants to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

- In Silico Strategies :

- DFT Calculations : Model transition states during fluorination or amination to refine reaction conditions (e.g., solvent polarity, temperature) .

- Molecular Docking : Predict binding affinity to neurotransmitter receptors (e.g., serotonin 5-HT) using software like AutoDock Vina .

- Validation : Compare computational predictions with experimental radioligand binding assays (e.g., values from competition assays) .

Q. How do researchers resolve contradictions in pharmacological data across different study models?

- Case Study : Discrepancies in antidepressant efficacy (e.g., forced swim test vs. tail suspension test):

Standardize Assays : Use identical rodent strains and dosing protocols .

Control Purity : Verify compound purity (>99%) via HPLC and exclude metabolites .

Mechanistic Profiling : Perform receptor selectivity panels (e.g., dopamine D2 vs. serotonin 5-HT) to identify off-target effects .

Q. What experimental approaches are used to study the compound’s interaction with neurotransmitter systems?

- In Vitro Techniques :

- Radioligand Binding Assays : Compete with H-ketanserin for 5-HT receptor binding in rat cortical membranes .

- Calcium Flux Assays : Measure G-coupled receptor activation via FLIPR in transfected HEK293 cells .

- In Vivo Models : Microdialysis in rodent brains to quantify extracellular dopamine/serotonin levels post-administration .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

- Key Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.